(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid
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Overview
Description
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Substitution Reaction: The phenylboronic acid is then subjected to a substitution reaction with 2-(isopropylamino)propyl chloride under basic conditions to introduce the isopropylamino group.
Industrial Production Methods
Industrial production methods for (4-(2-(Isopropylamino)propyl)phenyl)boronic acid may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(2-(Isopropylamino)propyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The isopropylamino group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isopropylamino group and has different reactivity and applications.
4-Propylphenylboronic Acid: Similar structure but with a propyl group instead of the isopropylamino group.
Uniqueness
(4-(2-(Isopropylamino)propyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and isopropylamino groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and medicine .
Properties
CAS No. |
109971-40-6 |
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Molecular Formula |
C12H20BNO2 |
Molecular Weight |
221.11 g/mol |
IUPAC Name |
[4-[2-(propan-2-ylamino)propyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO2/c1-9(2)14-10(3)8-11-4-6-12(7-5-11)13(15)16/h4-7,9-10,14-16H,8H2,1-3H3 |
InChI Key |
DCCHCLPZXAHCQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)NC(C)C)(O)O |
Origin of Product |
United States |
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